molecular formula C12H16ClN3O2 B2445944 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride CAS No. 2031258-59-8

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2445944
CAS No.: 2031258-59-8
M. Wt: 269.73
InChI Key: DGYSBHANSWNLQC-UHFFFAOYSA-N
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Description

Steric and Electronic Effects

  • Phenyl substitution : The 5-phenyl group increases steric bulk, elevating dihedral angles between the hydantoin core and aryl rings (53.6–74.3° vs. ≤20° in unsubstituted hydantoins).
  • Aminopropyl chain : The 3-aminopropyl group introduces conformational flexibility, enabling diverse hydrogen-bonding geometries (e.g., N–H⋯O vs. N–H⋯Cl−).

Table 2: Structural comparison with parent hydantoin

Feature Parent Hydantoin 3-Substituted Derivative
Core planarity (r.m.s.) 0.010 Å 0.044 Å
Dihedral angles ≤20° 53.6–74.3°
Dominant interactions N–H⋯O R~2~^2^(8) motifs N–H⋯Cl− ionic networks
Packing density 1.40 g/cm³ 1.32 g/cm³

Polymorphic Behavior

Unlike phenytoin (5,5-diphenylhydantoin), which exhibits α/β polymorphs with distinct dissolution profiles, the hydrochloride derivative shows no reported polymorphism due to ionic interaction dominance.

Protonation State and Ionic Interactions in Hydrochloride Form

Protonation at the terminal amine of the 3-aminopropyl group (pK~a~ ≈ 9.2) generates a cationic species stabilized by chloride counterions. Key interactions include:

Ionic Bonding

  • N3+–Cl− distance : 3.09 Å, shorter than van der Waals radii sum (3.30 Å), indicating moderate-strength ionic bonding.
  • Chloride coordination : Each Cl− ion interacts with two protonated amine groups, forming a bifurcated N–H⋯Cl− hydrogen-bonding network.

Spectroscopic Correlates

  • IR spectroscopy : N–H stretching vibrations shift from 3,250 cm⁻¹ (free amine) to 2,850–3,100 cm⁻¹ (protonated form).
  • ¹H NMR : The amine proton resonates at δ 8.34 ppm in DMSO-d~6~, deshielded due to protonation.

Table 3: Ionic interaction metrics in hydrochloride form

Interaction Type Distance (Å) Angle (°) Source
N3+–Cl− 3.09 158
N3+–H3⋯Cl− 2.11 165
Cl−⋯C–H (aromatic) 3.28 142

Properties

IUPAC Name

3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,13H2,(H,14,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSBHANSWNLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylglycine with Urea

A modified Bucherer-Bergs reaction is employed:

  • Reagents : Phenylglycine (1.0 eq), urea (2.5 eq), and hydrochloric acid (1.5 eq) in ethanol/water (3:1).
  • Conditions : Reflux at 85°C for 8–12 hours under nitrogen.
  • Mechanism : Cyclization via nucleophilic attack of the α-amino group on the carbonyl carbon of urea, followed by dehydration.

Yield : 68–72% after recrystallization from ethanol.
Characterization :

  • 1H NMR (DMSO-d6) : δ 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, CH2), 3.89 (s, 2H, NH).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C-N).

Introduction of the 3-(3-Aminopropyl) Side Chain

Alkylation Using 3-Bromopropylamine Hydrobromide

  • Reagents : 5-Phenylimidazolidine-2,4-dione (1.0 eq), 3-bromopropylamine hydrobromide (1.2 eq), K2CO3 (2.0 eq) in DMF.
  • Conditions : 60°C for 24 hours under inert atmosphere.
  • Workup : Filtration, solvent evaporation, and purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Yield : 55–60%.
Challenges : Competing N-alkylation at positions 1 and 3 of the imidazolidine ring necessitates careful stoichiometric control.

Boc-Protection Strategy for Improved Selectivity

To mitigate regioselectivity issues:

  • Protection : React 5-phenylimidazolidine-2,4-dione with Boc2O (1.1 eq) in THF, catalyzed by DMAP.
  • Alkylation : Treat Boc-protected intermediate with 3-bromopropylamine hydrobromide and NaH in DMF at 0°C→RT.
  • Deprotection : HCl (4M in dioxane) at 0°C for 2 hours, yielding the hydrochloride salt.

Yield : 70–75% (over three steps).

Salt Formation and Final Purification

Hydrochloride Salt Crystallization

  • Reagents : Freebase 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione (1.0 eq), HCl (1.05 eq) in ethanol.
  • Conditions : Stir at RT for 1 hour, concentrate, and recrystallize from ethanol/diethyl ether.

Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H2O/MeCN).
Characterization :

  • 13C NMR (D2O) : δ 176.2 (C=O), 134.5 (Ph-C), 53.8 (CH2NH3+), 38.1 (CH2CH2CH2).
  • Elemental Analysis : Calculated for C12H14ClN3O2: C 52.27%, H 5.11%, N 15.24%; Found: C 52.19%, H 5.08%, N 15.18%.

Industrial Scalability and Process Optimization

Continuous Flow Reactor for Alkylation

Adopting flow chemistry enhances reproducibility and safety:

  • Reactor Setup : Tubular reactor (PFA, 10 mL volume) with pre-mixed substrates in DMF.
  • Conditions : 60°C, residence time 30 minutes, throughput 2.5 g/h.
    Advantages :
  • 20% higher yield compared to batch processes.
  • Reduced solvent consumption (DMF recycled via nanofiltration).

Green Chemistry Modifications

  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
  • Catalyst Recycling : Immobilize DMAP on mesoporous silica for Boc-protection, achieving 5 reuses without activity loss.

Analytical and Spectroscopic Validation

Titrimetric Analysis of Amine Content

Back-titration with 0.1N NaOH confirms amine availability post-synthesis:

  • Dissolve 100 mg compound in 10 mL 0.1N HCl.
  • Titrate excess HCl with 0.1N NaOH (phenolphthalein endpoint).
    Result : 98.2% amine content (theoretical 100%).

Stability Under Accelerated Conditions

Forced Degradation Study :

  • Heat : 40°C/75% RH: <2% decomposition over 4 weeks.
  • Acid Hydrolysis (0.1N HCl, 24h): 8% degradation to 5-phenylimidazolidine-2,4-dione.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminopropyl Group

The primary amine group (−NH₂) in the 3-aminopropyl chain undergoes nucleophilic substitution reactions under mild conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-Alkylated derivatives65–78%
AcylationAcetyl chloride, pyridine, RTN-Acetylated products82%

These reactions are pH-dependent, with deprotonation of the amine enhancing nucleophilicity. The hydrochloride salt form may require neutralization (e.g., with NaHCO₃) prior to reaction.

Condensation Reactions at Carbonyl Groups

The electron-deficient 2,4-dione moiety participates in condensation reactions, forming fused heterocycles or Schiff bases:

Reaction TypeReagents/ConditionsProductNotesSource
Knoevenagel CondensationAromatic aldehydes, EtOH, reflux5-Phenyl-substituted spiro derivativesImproved solubility
Schiff Base FormationBenzaldehyde, EtOH, RTImine-linked conjugatespH-sensitive

The rigidity of the imidazolidine-dione ring directs regioselectivity in these reactions.

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the imidazolidine-dione ring undergoes cleavage:

Reaction TypeConditionsOutcomeApplicationSource
Acid HydrolysisHCl (conc.), reflux, 4hCleavage to α-ketoamide derivativesPrecursor to peptidomimetics
Base-Mediated Ring ExpansionNaOH, H₂O₂, 80°CSix-membered lactam formationBioactive scaffolds

Electrophilic Aromatic Substitution

The phenyl group at position 5 participates in electrophilic substitutions, though steric hindrance from the bicyclic core limits reactivity:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-5-phenyl derivative45%
SulfonationSO₃, DCM, RTSulfonated analog32%

Coordination Chemistry

The amine and carbonyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties:

Metal IonConditionsComplex StructureApplicationSource
Cu(II)Methanol, RTOctahedral Cu(NH₂)(CO)₂ complexAntimicrobial studies
Fe(III)Aqueous NaOH, 60°CFerric chelateOxidation catalysis

Reductive Amination and Cross-Coupling

The aminopropyl side chain facilitates advanced transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Reductive AminationKetones, NaBH₃CN, MeOHSecondary amine derivatives70–85%
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄Biaryl-functionalized analogs55%

Mechanistic Insights and Limitations

  • Steric Effects : The 5-phenyl group and bicyclic structure hinder reactions at the C-5 position .

  • Solubility Constraints : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reaction conditions .

  • pH Sensitivity : The hydrochloride salt’s ionic character necessitates careful pH adjustment for amine-mediated reactions.

This compound’s versatility in nucleophilic, electrophilic, and coordination reactions underscores its utility in medicinal chemistry, particularly for designing enzyme inhibitors or metal-chelating agents . Further studies are needed to explore its reactivity under green chemistry conditions (e.g., microwave or ultrasonic irradiation) .

Scientific Research Applications

Metalloproteinase Inhibition

One of the prominent applications of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is its function as an inhibitor of metalloproteinases, particularly matrix metalloproteinase (MMP) enzymes. MMPs are involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including tissue remodeling and cancer metastasis.

  • Mechanism of Action : The compound acts by binding to the zinc ion at the active site of MMPs, thereby inhibiting their enzymatic activity. This inhibition can potentially slow down tumor growth and metastasis by preventing the breakdown of extracellular matrix proteins that facilitate cancer cell invasion.
  • Case Studies : Research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on MMP-2 and MMP-9, which are critical in cancer progression. In vitro studies have shown a marked decrease in cancer cell migration and invasion in the presence of these inhibitors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Growth Inhibition : The compound has been evaluated for its ability to inhibit the growth of several human cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast and prostate cancer cells in vitro, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Induction of Apoptosis : Mechanistic studies suggest that treatment with this compound leads to increased apoptosis in cancer cells. This effect is mediated through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Studies have shown that it can reduce oxidative stress markers and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is unique due to its specific combination of an aminopropyl group and a phenyl group attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular formula : C12H16ClN3O2
  • Molecular weight : 273.73 g/mol
  • CAS Number : 65855-02-9

This compound features an imidazolidine core, which is known for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may exhibit:

  • Anticancer properties : Studies have shown that imidazolidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation .
  • Neuroprotective effects : Some derivatives have been noted for their potential in neuroprotection, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Activity

A significant body of research highlights the anticancer potential of this compound. A study evaluated its effects on various cancer cell lines, including colon cancer and leukemia. The findings are summarized in Table 1 below:

Cell Line IC50 (µM) Effect Observed
Colon Cancer0.54Induction of apoptosis
Leukemia (HL-60)0.32Activation of caspase-3
Breast Cancer1.20DNA fragmentation

These results indicate that the compound exhibits potent cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In animal models, it has shown promise in reducing neuronal damage due to oxidative stress. The following table summarizes findings from relevant studies:

Parameter Control Group Treated Group Significance (p-value)
Neuronal Cell Viability (%)75%90%<0.05
Oxidative Stress Markers (µM)158<0.01

These results suggest that treatment with the compound significantly improves neuronal viability and reduces oxidative stress markers.

Case Studies

Several case studies have documented the therapeutic potential of imidazolidine derivatives similar to this compound:

  • Case Study on Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer tested a regimen including this compound, resulting in a notable decrease in tumor size and improved patient survival rates.
  • Neuroprotection in Parkinson's Disease Models : In preclinical studies using animal models for Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers.

Q & A

Basic: How can researchers optimize the synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic experimental design, such as Design of Experiments (DoE) . Key parameters to vary include reaction temperature, solvent polarity, catalyst loading, and reaction time. For example:

  • Factorial Design : Test interactions between variables (e.g., temperature vs. solvent) to identify dominant factors .
  • Response Surface Methodology : Model nonlinear relationships to pinpoint optimal conditions .
    Example data table for a 2² factorial design:
Temperature (°C)Solvent (Polarity Index)Yield (%)Purity (%)
805.26288
807.55885
1205.27192
1207.56589

Advanced purification techniques like countercurrent chromatography or membrane separation (e.g., nanofiltration) can further enhance purity .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:
Discrepancies between experimental and computational spectra often arise from conformational flexibility or solvent effects. Steps to resolve conflicts:

Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS ) to model possible conformers in solution .

Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS ) to NMR chemical shift predictions .

Experimental Validation : Acquire variable-temperature NMR or 2D NOESY to detect dynamic behavior .
Example workflow:

  • MD → DFT (B3LYP/6-31G*) → Compare with NMR .

Basic: What experimental strategies are recommended to determine the compound’s structure-activity relationship (SAR) in medicinal chemistry?

Methodological Answer:
Core strategies include:

  • Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., MOE or AutoDock ) to identify critical functional groups (e.g., the imidazolidinedione core and aminopropyl side chain) .
  • Analog Synthesis : Modify substituents (e.g., phenyl ring substitution) and test bioactivity (e.g., IC50 assays) .
    Example SAR table:
Substituent PositionBioactivity (IC50, nM)Selectivity Index
5-Phenyl12 ± 1.58.2
5-(4-Fluorophenyl)8 ± 0.912.4

Advanced: How can computational and experimental data be integrated to predict the compound’s mechanism of action?

Methodological Answer:
Adopt a feedback loop approach:

Hypothesis Generation : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO) and predict redox activity .

Experimental Validation : Perform kinetic isotope effect (KIE) studies or stopped-flow spectroscopy to test reaction mechanisms .

Iterative Refinement : Feed experimental kinetic data into quantum mechanics/molecular mechanics (QM/MM) models to refine computational predictions .

Basic: What are the best practices for validating analytical methods (e.g., HPLC) for this compound?

Methodological Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity : Test 5 concentrations (e.g., 1–100 µg/mL; R² > 0.995).
  • Precision : Intra-day and inter-day RSD < 2% .
  • LOD/LOQ : Use signal-to-noise ratios (3:1 and 10:1) .
    Example HPLC conditions:
ColumnMobile PhaseFlow RateRetention Time
C18 (5 µm)60:40 MeCN:0.1% TFA1.0 mL/min6.8 min

Advanced: How to address contradictions between in vitro and in silico solubility data?

Methodological Answer:
Discrepancies often arise from polymorphism or aggregation. Strategies:

Solid-State Characterization : Use PXRD and DSC to identify polymorphs .

Microscopy : Perform SEM to detect particle size/shape effects .

Molecular Dynamics : Simulate solvation free energy with explicit solvent models (e.g., TIP3P ) .

Basic: What safety protocols are critical when handling this compound in biological assays?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods (hydrochloride salts may release HCl vapor) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can reactor design improve scalability for multi-step syntheses?

Methodological Answer:
Implement continuous flow reactors to address exothermicity and mixing challenges:

  • Microreactors : Enhance heat transfer for high-temperature steps (e.g., cyclization) .
  • Membrane Reactors : Separate intermediates in situ to prevent side reactions .
    Example scale-up parameters:
ParameterBatch ProcessFlow Process
Reaction Time12 h2 h
Yield65%82%

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